

Preclinical Profile of Umbralisib Tosylate in Hematological Malignancies: A Technical Guide

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Compound of Interest

Compound Name: *Umbralisib Tosylate*

Cat. No.: *B8752720*

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Introduction

Umbralisib tosylate (formerly TGR-1202) is a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3K δ) and casein kinase 1 epsilon (CK1 ϵ).^[1] Its unique mechanism of action, targeting two key signaling pathways implicated in the pathogenesis of various B-cell malignancies, has been the subject of extensive preclinical evaluation. This document provides an in-depth technical overview of the preclinical data for umbralisib in hematological cancers, including detailed experimental protocols and a summary of quantitative findings. While umbralisib showed promise in clinical trials, it was later withdrawn from the market due to safety concerns regarding an increased risk of death observed in a Phase 3 trial in chronic lymphocytic leukemia (CLL).^[2] Nevertheless, the preclinical data remains a valuable resource for understanding the compound's biological activity and for informing future drug development efforts in this class of inhibitors.

Mechanism of Action

Umbralisib exerts its anti-neoplastic effects through the dual inhibition of PI3K δ and CK1 ϵ .

- **PI3K δ Inhibition:** The PI3K δ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies.^{[3][4]} Inhibition of PI3K δ disrupts downstream signaling through AKT and mTOR, thereby impeding cell proliferation, survival, and migration.^[3]

- **CK1ε Inhibition:** Casein kinase 1 epsilon is involved in the regulation of oncoprotein translation. By inhibiting CK1ε, umbralisib may further contribute to its anti-cancer activity.

This dual mechanism of action is believed to contribute to umbralisib's unique activity profile.

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo preclinical activity of umbralisib across various hematological cancer models.

Table 1: In Vitro Cytotoxicity of Umbralisib in Hematological Cancer Cell Lines

Cell Line	Cancer Type	Assay Type	Endpoint	Umbralisib Concentration	Result	Reference
Various B- and T-cell Lymphoma Lines	B- and T-cell Lymphoma	Not Specified	Cytotoxicity	0 - 25 µM	Varied sensitivity among cell lines	[5]
Patient CLL Cells (n=7)	Chronic Lymphocytic Leukemia (CLL)	Not Specified	Cytotoxicity	Not Specified	Dose-dependent cytotoxicity	[5]

Note: Specific IC50 values were not available in the reviewed literature. The data indicates dose-dependent effects.

Table 2: In Vitro Apoptosis Induction by Umbralisib

Cell Line	Cancer Type	Assay Type	Endpoint	Umbralisib Concentration	Result	Reference
Patient CLL Cells (n=7)	Chronic Lymphocytic Leukemia (CLL)	Not Specified	Apoptosis Induction	Not Specified	Dose-dependent induction of apoptosis	[5]

Table 3: In Vitro Effect of Umbralisib on Signaling Pathways

Cell Line/Sample Type	Cancer Type	Assay Type	Target	Umbralisib Concentration	Result	Reference
Patient CLL Cells (n=7)	Chronic Lymphocytic Leukemia (CLL)	Not Specified	pAKT	Not Specified	Dose-dependent suppression	[5]

Table 4: In Vivo Efficacy of Umbralisib in a Murine CLL Model

Animal Model	Cancer Type	Treatment	Dosing	Endpoint	Result	Reference
Eμ-TCL1 adoptive transfer mouse model	Chronic Lymphocytic Leukemia (CLL)	Umbralisib (oral gavage)	100 mg/kg once daily	Antitumor efficacy, Toxicity	Similar anti-CLL efficacy to idelalisib and duvelisib, but with a more favorable toxicity profile	

Experimental Protocols

This section provides detailed methodologies for key preclinical experiments cited in the literature.

In Vivo Efficacy Study in a Murine CLL Model

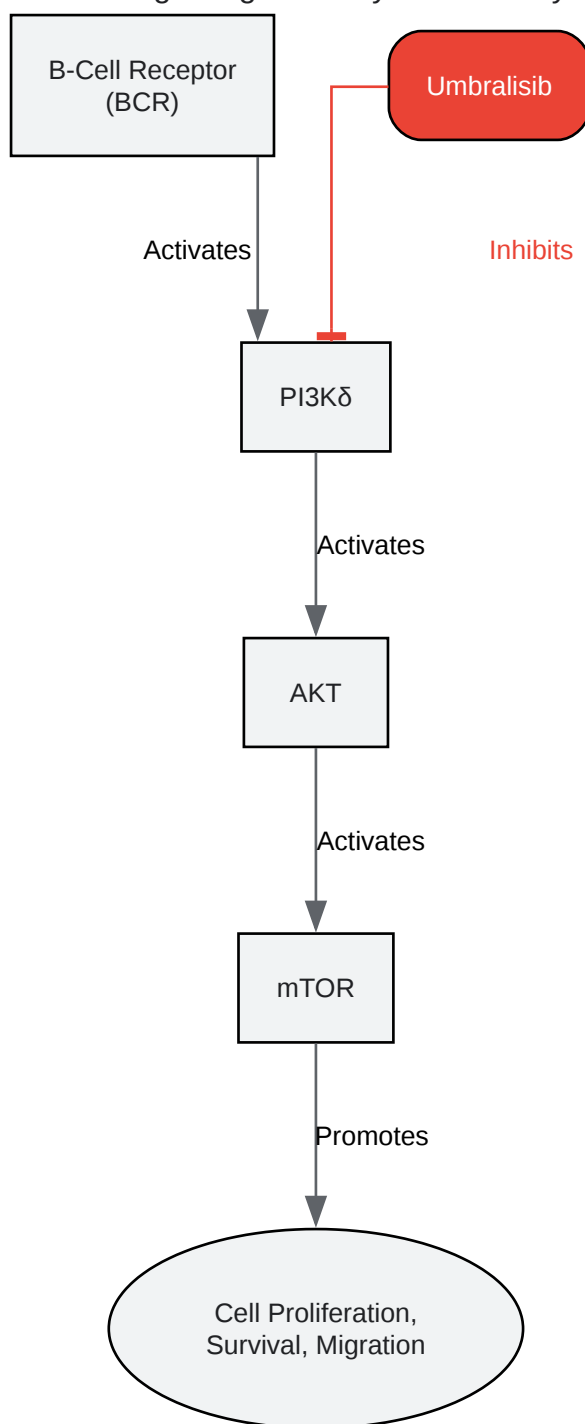
As described in Maharaj K, et al. Blood Adv. 2020.

- **Animal Model:** The Eμ-TCL1 adoptive transfer mouse model of chronic lymphocytic leukemia (CLL) was utilized.
- **Drug Formulation and Administration:** Umbralisib was prepared as a suspension in a vehicle consisting of Tween-20 and 90% methylcellulose in deionized water.
- **Dosing:** The inhibitor was administered once daily via oral gavage at a final concentration of 100 mg/kg.
- **Study Endpoint and Tissue Collection:** At the conclusion of the study, the animals were euthanized. Peripheral blood and spleen were collected for immunophenotyping, other in vitro assays, and assessment of tumor burden. The liver and gastrointestinal tract were also collected from the tumor-bearing recipients.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by umbralisib and a general workflow for its preclinical evaluation.

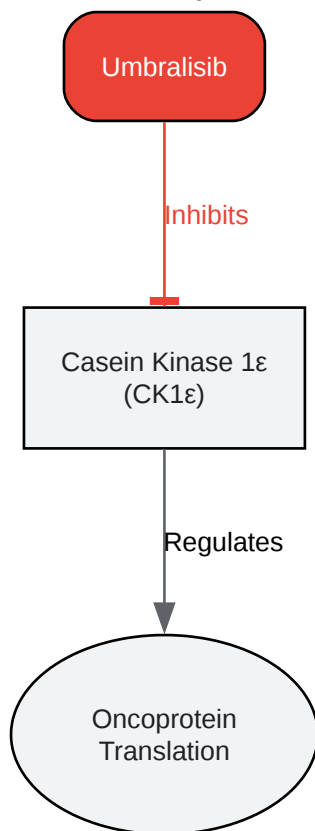
PI3K/AKT/mTOR Signaling Pathway Inhibition by Umbralisib



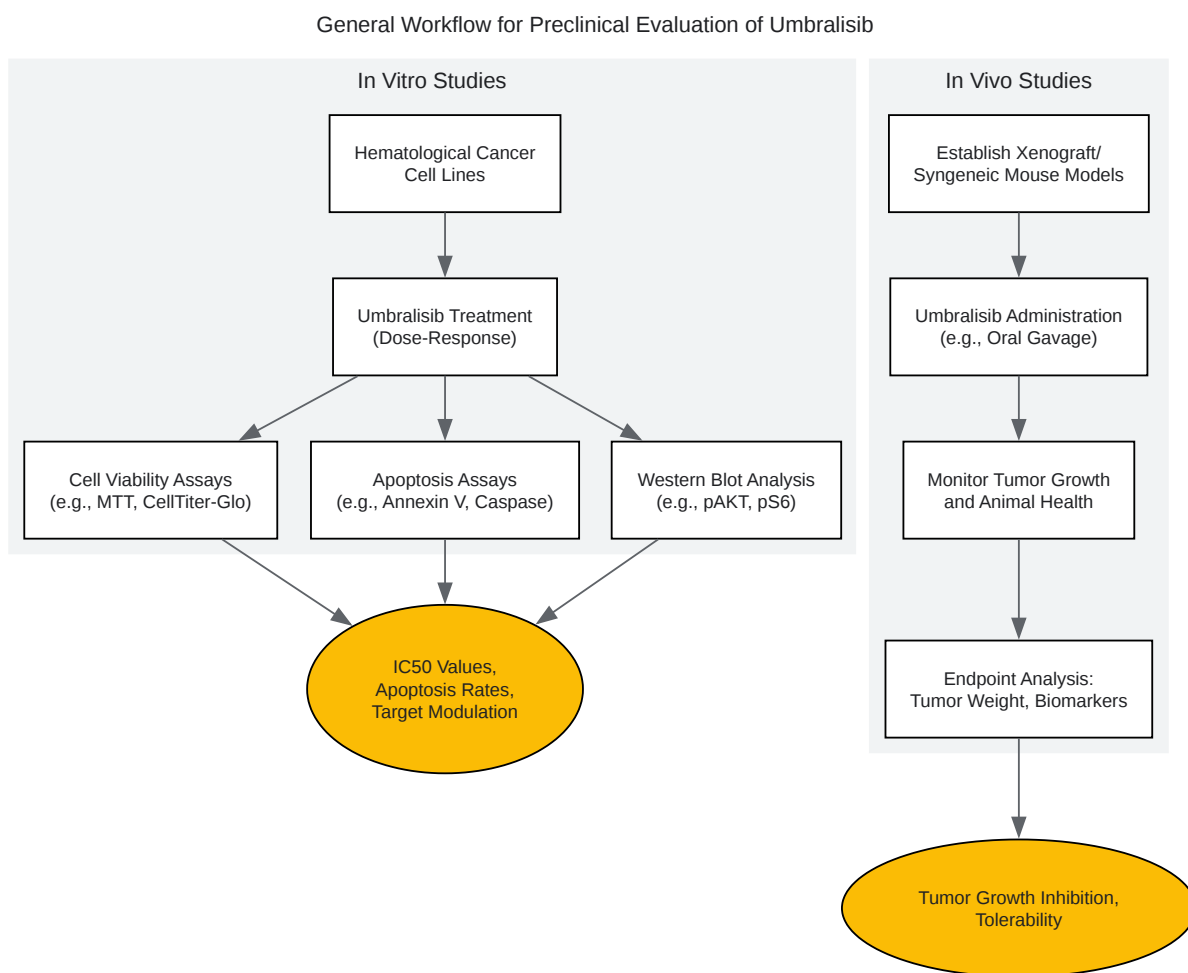
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Caption: PI3K/AKT/mTOR pathway inhibition by Umbralisib.

CK1ε Inhibition by Umbralisib

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Caption: CK1ε pathway inhibition by Umbralisib.



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Caption: Preclinical evaluation workflow for Umbralisib.

Conclusion

The preclinical evaluation of **umbralisib tosylate** demonstrated its potent and selective dual inhibitory activity against PI3K δ and CK1 ϵ in various hematological cancer models. In vitro studies confirmed its ability to induce cytotoxicity and apoptosis and to modulate key signaling pathways in cancer cell lines. In vivo, umbralisib showed anti-tumor efficacy with a manageable toxicity profile in a murine model of CLL. While the clinical development of umbralisib was halted due to safety concerns, the preclinical data summarized in this guide provide valuable insights into the biological effects of this dual inhibitor and can serve as a foundation for future research in the field of targeted therapies for hematological malignancies.

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